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Compound of Interest

Compound Name: Pivanex

Cat. No.: B1678495

A Comparative Guide to Pivanex (Devimistat) and SAHA (Vorinostat) for Cancer Research

For researchers and drug development professionals, understanding the nuances of anti-
cancer agents is paramount. This guide provides a detailed comparison of two notable
compounds: Pivanex, also known as devimistat (formerly AN-9), and SAHA (vorinostat). While
historically both have been associated with histone deacetylase (HDAC) inhibition, current
understanding reveals distinct primary mechanisms of action, which are critical for their
application in research and clinical development.

Mechanism of Action: A Tale of Two Targets

Initially explored as a butyric acid prodrug with HDAC inhibiting properties, Pivanex
(devimistat) is now understood to primarily target mitochondrial metabolism.[1][2][3] In contrast,
SAHA (vorinostat) is a well-established pan-HDAC inhibitor.[4][5][6]

SAHA (Vorinostat): As a potent, non-selective HDAC inhibitor, vorinostat directly interacts with
the catalytic site of Class |, Il, and IV HDAC enzymes.[5][6][7] This inhibition leads to the
accumulation of acetylated histones, altering chromatin structure and modulating the
expression of genes involved in cell cycle arrest, differentiation, and apoptosis.[6][7][8]

Pivanex (Devimistat): Devimistat functions as an inhibitor of key mitochondrial enzymes,
specifically pyruvate dehydrogenase (PDH) and a-ketoglutarate dehydrogenase (KGDH).[2] By
disrupting the tricarboxylic acid (TCA) cycle, it interferes with the altered energy metabolism
characteristic of cancer cells, which often rely on mitochondrial pathways for proliferation.[1][2]
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[3] While its metabolic precursor, butyric acid, is a known HDAC inhibitor, the primary anti-
cancer activity of devimistat is attributed to its impact on mitochondrial function.[9][10]

Preclinical Efficacy and Potency
In Vitro Data

Quantitative data from preclinical studies highlight the different potencies and cellular effects of
these compounds.

Table 1: In Vitro Inhibitory Concentrations

Cell Line /

Compound Target IC50 Value Assay Reference
Conditions

SAHA

] HDAC1 10 nM Enzyme Assay [41[5]

(Vorinostat)

HDAC3 20 nM Enzyme Assay [4115]

Pan-HDAC ~10 nM General [11]

Cutaneous T-cell
Cell Proliferation 0.146 - 2.697 uM  Lymphoma [11][12]
(CTCL) cell lines

B-cell lymphoma
Cell Viability 0.85-2.82 uM cell lines (Raji, [13]
RL)

10-1000x more

Cell Proliferation potent than Varies [14]

Pivanex

(Devimistat) i
sodium butyrate

200 uM induces )
Leukemia cell

Cell Cycle G2-M phase ] [15]
lines
enhancement
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Note: Direct comparative IC50 values for Pivanex against specific HDACs are not as widely
published as for SAHA, reflecting the shift in understanding its primary mechanism.

In Vivo Data

Both agents have demonstrated anti-tumor effects in animal models.

e SAHA (Vorinostat): In vivo studies have shown that vorinostat can inhibit tumor growth and is
orally active.[4][16] For instance, in a mouse model of B cell ymphoma, vorinostat induced
apoptosis and a marked accumulation of cells with DNA fragmentation.[11]

e Pivanex (Devimistat): Preclinical studies have shown that Pivanex exhibits anti-tumor
activity and, notably, demonstrates synergy when combined with taxanes like docetaxel in
non-small cell lung cancer (NSCLC) models.[14][17][18][19]

Clinical Trial Overview

Both drugs have undergone extensive clinical investigation, with SAHA (vorinostat) being an
approved drug and Pivanex (devimistat) being investigational.

Table 2: Summary of Clinical Trial Findings
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Feature

Pivanex (Devimistat)

SAHA (Vorinostat)

Status

Investigational[20]

Approved

Primary Indications Studied

Non-Small Cell Lung Cancer
(NSCLC), Pancreatic Cancer,
Acute Myeloid Leukemia
(AML)[1][21][22][23]

Cutaneous T-cell Lymphoma
(CTCL), other hematological

and solid tumors[24]

Administration

Intravenous infusion[22][23]

Oral[24]

Observed Efficacy (Single
Agent)

In advanced NSCLC, showed
partial responses (6.4%) and
stable disease (30%) in heavily

pretreated patients.[22][23]

In heavily pretreated CTCL

patients, a partial response

rate of ~24% was observed.
[24]

Common Toxicities

Well-tolerated; most common
are transient grade 1-2 fatigue,
nausea, and dysgeusia.[22]
[23]

Fatigue, thrombocytopenia,
diarrhea, and nausea are

common.[24]

Combination Therapy

Investigated in combination
with docetaxel for NSCLC and
with modified FOLFIRINOX for
pancreatic cancer.[17][18][25]

Studied in combination with
various agents, including
chemotherapy and targeted
therapies.[26][27][28]

Signaling Pathways and Experimental Workflows

Visualizing the distinct mechanisms and the general process for evaluating such inhibitors is

crucial for experimental design.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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